Cas no 2229558-09-0 (tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate)

tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate structure
2229558-09-0 structure
商品名:tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate
CAS番号:2229558-09-0
MF:C16H24N2O3
メガワット:292.373364448547
CID:6255752
PubChem ID:165682021

tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate
    • EN300-1871971
    • tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
    • 2229558-09-0
    • インチ: 1S/C16H24N2O3/c1-15(2,3)21-14(20)18-11-5-6-13(19)12(9-11)16(10-17)7-4-8-16/h5-6,9,19H,4,7-8,10,17H2,1-3H3,(H,18,20)
    • InChIKey: OXJYRIUSSMNYNF-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=C(C=C1C1(CN)CCC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 292.17869263g/mol
  • どういたいしつりょう: 292.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871971-0.25g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
0.25g
$1432.0 2023-09-18
Enamine
EN300-1871971-0.5g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
0.5g
$1495.0 2023-09-18
Enamine
EN300-1871971-1.0g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
1g
$1557.0 2023-06-01
Enamine
EN300-1871971-10.0g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
10g
$6697.0 2023-06-01
Enamine
EN300-1871971-0.1g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
0.1g
$1371.0 2023-09-18
Enamine
EN300-1871971-5.0g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
5g
$4517.0 2023-06-01
Enamine
EN300-1871971-0.05g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
0.05g
$1308.0 2023-09-18
Enamine
EN300-1871971-1g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
1g
$1557.0 2023-09-18
Enamine
EN300-1871971-10g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
10g
$6697.0 2023-09-18
Enamine
EN300-1871971-2.5g
tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate
2229558-09-0
2.5g
$3051.0 2023-09-18

tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamate 関連文献

tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-hydroxyphenyl}carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate (CAS No. 2229558-09-0)

The compound tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate (CAS No. 2229558-09-0) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a cyclobutyl ring and a hydroxyphenyl group, makes it a valuable intermediate in the synthesis of complex drug candidates. Researchers are increasingly interested in this compound due to its potential applications in targeted therapies and enzyme inhibition studies.

One of the key features of tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate is its carbamate functional group, which is known for its stability and versatility in medicinal chemistry. This group is often utilized to enhance the bioavailability and metabolic stability of drug molecules. The presence of the aminomethyl moiety further adds to its reactivity, enabling it to participate in various coupling reactions essential for drug development.

In recent years, the demand for tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate has surged, particularly in the context of small molecule drug discovery and proteolysis-targeting chimeras (PROTACs). These areas are currently among the most searched topics in pharmaceutical research, reflecting the growing interest in innovative therapeutic approaches. The compound's ability to act as a building block for protein degraders and kinase inhibitors has positioned it as a focal point in modern drug design.

From a synthetic perspective, the preparation of tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate involves multi-step organic reactions, including Boc protection and cyclobutane ring formation. These processes are critical for achieving high purity and yield, which are essential for its application in preclinical studies. The compound's CAS No. 2229558-09-0 serves as a unique identifier, facilitating its procurement and regulatory compliance in global markets.

The pharmacological potential of tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate is further underscored by its compatibility with high-throughput screening (HTS) platforms. This compatibility allows researchers to rapidly evaluate its interactions with biological targets, accelerating the discovery of novel therapeutics. Additionally, its structural motifs align with current trends in fragment-based drug design (FBDD), a strategy gaining traction in the pharmaceutical industry.

Environmental and safety considerations are also paramount when working with tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate. While it is not classified as a hazardous material, proper handling and storage are recommended to maintain its integrity. The compound's stability under various conditions makes it a reliable choice for long-term research projects, addressing common concerns about compound degradation and storage stability.

In conclusion, tert-butyl N-{3-[1-(aminomethyl)cyclobutyl]-4-hydroxyphenyl}carbamate (CAS No. 2229558-09-0) represents a versatile and promising compound in the realm of drug discovery. Its structural complexity and functional diversity align with contemporary research priorities, such as targeted protein degradation and precision medicine. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in advancing therapeutic innovations.

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